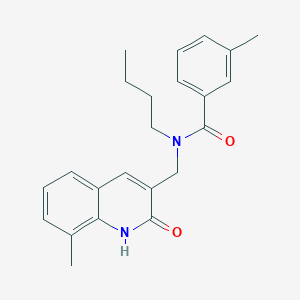
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BMH-21 is a member of the benzamide family of compounds and has been found to inhibit the growth of cancer cells by targeting the DNA binding protein HMGB1.
Wirkmechanismus
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of the HMGB1 protein, which is a DNA binding protein that is overexpressed in many different types of cancer cells. By targeting the HMGB1 protein, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is able to inhibit the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide have been investigated in several studies. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to induce apoptosis, or programmed cell death, in breast cancer cells. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the migration and invasion of lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. However, one limitation of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of research could be to investigate the safety and efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in clinical trials. Another area of research could be to investigate the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in combination with other cancer therapeutic agents. Additionally, further research could be done to investigate the mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide and to identify other potential targets for cancer therapy.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is a multi-step process that involves the reaction of several different reagents. The first step in the synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with butylamine to form N-butyl-3-methylbenzamide. The second step involves the reaction of N-butyl-3-methylbenzamide with 2-hydroxy-8-methylquinoline to form N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide has been the subject of several scientific studies that have investigated its potential as a cancer therapeutic agent. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of breast cancer cells by inducing cell death. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of lung cancer cells by targeting the HMGB1 protein.
Eigenschaften
IUPAC Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)19-11-6-8-16(2)13-19)15-20-14-18-10-7-9-17(3)21(18)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSVXKWETZCFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

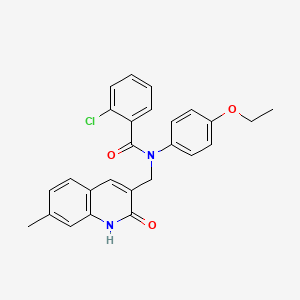

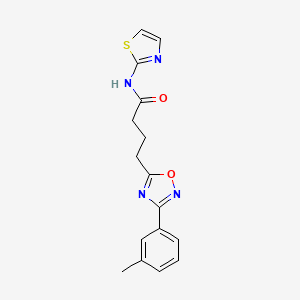
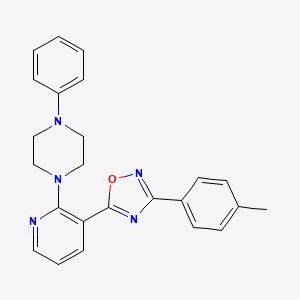
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)

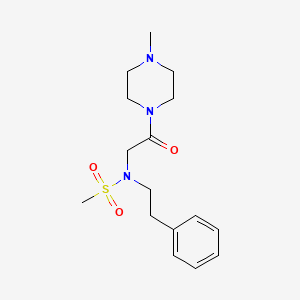
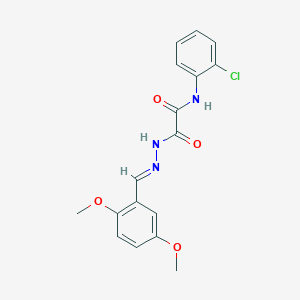
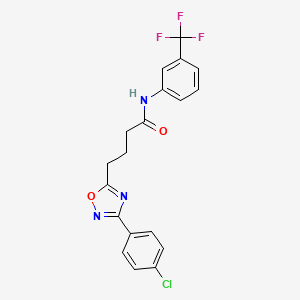

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)


![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)